molecular formula C12H12O3 B12870930 6-Ethoxy-3-methylbenzofuran-2-carbaldehyde

6-Ethoxy-3-methylbenzofuran-2-carbaldehyde

Cat. No.: B12870930
M. Wt: 204.22 g/mol
InChI Key: PFWQTOWLRYCKCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-methylbenzofuran-2-carbaldehyde typically involves the formation of the benzofuran ring followed by the introduction of the ethoxy and methyl groups at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent functionalization steps introduce the ethoxy and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize advanced techniques such as catalytic processes, high-pressure reactions, and continuous flow synthesis to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-methylbenzofuran-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxy-3-methylbenzofuran-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-methylbenzofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-3-methylbenzofuran-2-carbaldehyde is unique due to its specific functional groups (ethoxy and methyl) and their positions on the benzofuran ring. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

6-ethoxy-3-methyl-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)12(7-13)15-11(10)6-9/h4-7H,3H2,1-2H3

InChI Key

PFWQTOWLRYCKCS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(O2)C=O)C

Origin of Product

United States

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